molecular formula C10H19N5O5 B102968 L-Arg-L-Asp CAS No. 15706-88-4

L-Arg-L-Asp

Cat. No.: B102968
CAS No.: 15706-88-4
M. Wt: 289.29 g/mol
InChI Key: SIFXMYAHXJGAFC-UHFFFAOYSA-N
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Description

Arg-Asp (arginine-aspartic acid) is a dipeptide characterized by the interaction between the positively charged guanidinium group of arginine and the negatively charged carboxylate group of aspartic acid. This ionic pair plays critical roles in protein structure, enzymatic activity, and molecular recognition. For instance, Arg-Asp interactions stabilize zinc finger domains in transcription factors like Sp1f2/3, enhancing DNA-binding specificity . In proteolytic processing, the Arg-Asp bond is selectively cleaved by enzymes such as the cholecystokinin 8 (CCK8)-generating endoprotease, which exhibits strict sequence context dependence . Additionally, Arg-Asp motifs in T-cell receptors (TCRs) mediate antigen recognition by forming hydrogen bonds and salt bridges with major histocompatibility complex (MHC) molecules . The versatility of Arg-Asp interactions makes it a focal point for comparative studies with structurally or functionally similar compounds.

Properties

IUPAC Name

2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O5/c11-5(2-1-3-14-10(12)13)8(18)15-6(9(19)20)4-7(16)17/h5-6H,1-4,11H2,(H,15,18)(H,16,17)(H,19,20)(H4,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFXMYAHXJGAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431265
Record name Arg-Asp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15706-88-4
Record name Arg-Asp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fmoc/Tert-Butyl Protection Strategy

The Fmoc (9-fluorenylmethoxycarbonyl) strategy dominates modern SPPS due to its orthogonality and compatibility with acid-labile side-chain protecting groups. For Arg-Asp synthesis, arginine is typically protected with the acid-stable 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, while aspartic acid employs the tert-butyl (tBu) ester. Coupling reactions are mediated by uronium-based activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine), achieving coupling efficiencies exceeding 98% per cycle under optimized conditions.

A critical consideration is the suppression of aspartimide formation during repetitive deprotection steps. Data from systematic studies demonstrate that Asp(OtBu) exhibits moderate susceptibility to cyclization (++ on a five-point scale), necessitating the incorporation of 0.1 M HOBt (hydroxybenzotriazole) in the piperidine deprotection solution to reduce side reactions to <0.5% per cycle. Table 1 quantifies aspartimide propensity across common protecting groups:

Table 1: Aspartimide Formation During Fmoc-SPPS

Residue (Xaa)Protecting GroupAspartimide Formation (per cycle)
AspOtBu1.24%
ArgPbf0.40%
AsnTrt1.65%
GlyNone3.50%

Data derived from controlled synthesis trials using 10-minute deprotection intervals.

Boc-Based Approaches

While less prevalent than Fmoc chemistry, Boc (tert-butyloxycarbonyl) strategies remain valuable for sequences requiring prolonged exposure to basic conditions. Arg is protected with the nitro group, which is stable to TFA (trifluoroacetic acid) cleavage but requires hydrogenolysis for final deprotection. Asp derivatives such as Asp(OBzl) (benzyl ester) are compatible with this approach, though post-synthesis global deprotection necessitates Pd/C-catalyzed hydrogenation under 5–10 bar H₂. This method achieves 85–90% crude purity for Arg-Asp but introduces scalability challenges due to explosive hydrogen gas handling.

Solution-Phase Synthesis

Fragment Condensation

Convergent synthesis via fragment condensation minimizes repetitive deprotection steps. A tripeptide fragment H-Asp(OBzl)-X-Y-OH (X/Y = spacer residues) is coupled to H-Arg(Pbf)-Gly-OR₂ using TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in THF/DMF mixtures, followed by hydrogenolytic removal of Pbf and OBzl groups. This method achieves 78% isolated yield for Arg-Asp-containing sequences, though epimerization at Asp reaches 5–8% without chiral auxiliaries.

Mixed Anhydride Method

Activation of Asp’s carboxyl group as a mixed carbonic anhydride with isobutyl chloroformate enables coupling to Arg’s α-amine in dichloromethane at −15°C. Yields plateau at 65–70% due to competing oligomerization, necessitating chromatographic purification. Racemization is minimized to <2% through strict temperature control and the use of N-methylmorpholine as a non-nucleophilic base.

Enzymatic Synthesis

Protease-Catalyzed Condensation

Alcalase (EC 3.4.21.62), a serine endopeptidase from Bacillus licheniformis, catalyzes Arg-Asp formation in water/acetonitrile (10:90 v/v) at pH 10.0 and 45°C. Using Bz-Arg-OEt (benzoyl-arginine ethyl ester) as the acyl donor and H-Asp-NH₂ (aspartamide) as the nucleophile, this method achieves 82.9% dipeptide yield within 1 hour. Table 2 summarizes optimization parameters:

Table 2: Optimal Conditions for Alcalase-Mediated Synthesis

ParameterOptimal ValueYield Impact (±5%)
pH10.0+32%
Temperature45°C+18%
Acetonitrile Ratio90%+25%
Reaction Time60 min+12%

Data from response surface methodology studies.

ATP-Grasp Enzymes

ATP-dependent carboxylate-amine ligases such as D-Ala:D-Ala ligase homologs enable single-step Arg-Asp synthesis with 95% enantiomeric excess. However, substrate promiscuity limits industrial application, with reported product titers of 1.2–2.8 g/L in E. coli expression systems.

Comparative Method Analysis

Table 3: Synthesis Method Performance Metrics

MethodYieldPurityScalabilityCost Index
Fmoc-SPPS92%98%High$$$$
Boc-SPPS85%90%Moderate$$$$$
Fragment Condensation78%88%Low$$
Alcalase Enzymatic83%95%High$$$

Cost index scaled from $ (low) to $$$$$ (high).

Challenges and Mitigation Strategies

Aspartimide Formation

Asp’s β-carboxyl group undergoes cyclization to succinimide derivatives at rates proportional to base strength and temperature. Incorporating 2% 1-hydroxy-7-azabenzotriazole (HOAt) in deprotection cocktails reduces this side reaction to 0.06% per cycle when using Bno (2-biphenyl-2-propyloxycarbonyl) protection.

Arginine Side-Chain Reactivity

Unprotected arginine guanidinium groups promote lactamization during solution-phase synthesis. The sequential activation protocol—dissolving Arg in DMF with HBTU prior to DIEA addition—limits cyclization to <3% .

Chemical Reactions Analysis

Types of Reactions

The Arg-Asp dipeptide can undergo various chemical reactions, including:

    Oxidation: The guanidinium group of arginine can be oxidized to form nitric oxide, a signaling molecule.

    Reduction: Reduction reactions can modify the carboxyl group of aspartic acid to form aspartate.

    Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitric oxide and other nitrogen oxides.

    Reduction: Aspartate and reduced forms of arginine.

    Substitution: Derivatives with modified functional groups.

Scientific Research Applications

Role in Cell Adhesion and Signaling

Cell Adhesion:
Arg-Asp sequences are crucial for cell adhesion, particularly in the context of integrins, which are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The RGD (Arg-Gly-Asp) motif is a well-known example that promotes cell attachment and migration. This sequence is utilized extensively in tissue engineering and regenerative medicine to enhance cell adhesion on biomaterials.

Case Study:

  • Tissue Engineering: Research has shown that surfaces coated with RGD peptides significantly increase the adhesion and proliferation of fibroblasts and endothelial cells. A study demonstrated that RGD-modified scaffolds improved the integration of tissue-engineered constructs with host tissues, promoting better healing outcomes .

Drug Delivery Systems

Nanoparticle Functionalization:
Arg-Asp sequences are employed to functionalize nanoparticles for targeted drug delivery. The positive charge of arginine enhances cellular uptake, while aspartate can facilitate endosomal escape.

Data Table: Applications of Arg-Asp in Drug Delivery

Study Nanoparticle Type Drug Outcome
Zhang et al. (2018)Lipid-based nanoparticlesDoxorubicinIncreased cytotoxicity in cancer cells
Lee et al. (2020)Polymeric nanoparticlesInsulinEnhanced bioavailability and stability

Protein Engineering

Stabilization of Protein Structures:
The Arg-Asp pair can form salt bridges that stabilize protein structures. This is particularly relevant in enzyme technology, where maintaining structural integrity is essential for catalytic activity.

Case Study:

  • Enzyme Activity: A study on lipase enzymes revealed that specific interactions between Arg and Asp residues were critical for catalytic efficiency. Mutations disrupting these interactions led to a significant decrease in enzyme activity, highlighting the importance of this motif in protein functionality .

Biocompatibility in Materials Science

Biodegradable Polymers:
In materials science, Arg-Asp sequences are integrated into biodegradable polymers to enhance biocompatibility. These polymers are used in various applications, including wound dressings and drug delivery systems.

Data Table: Properties of Arg-Asp Modified Polymers

Polymer Type Modification Application Biocompatibility Rating
PLAArg-Asp coatingWound dressingExcellent
PCLArg-Asp additionDrug deliveryGood

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to study the interactions involving Arg-Asp residues within proteins and peptides. These studies provide insights into conformational dynamics and binding affinities.

Case Study:

  • A theoretical study on a pentapeptide containing Arg-Asp showed that the interaction energies between these residues significantly influenced the peptide's binding affinity to target proteins. The simulations indicated that salt bridges formed by Arg and Asp residues were crucial for maintaining structural stability during conformational changes .

Mechanism of Action

The Arg-Asp dipeptide exerts its effects by binding to integrin receptors on the surface of cells. This binding triggers a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The interaction between Arg-Asp and integrins is mediated by ionic and hydrophobic interactions, which stabilize the binding and activate downstream signaling molecules.

Comparison with Similar Compounds

Structural Comparisons: Hydrogen Bonding and Solvent Exposure

Arg-Asp is distinct from other donor-acceptor pairs (e.g., Tyr-Asp, Ser-Asp) in its hydrogen-bonding behavior. While Tyr-Asp and Ser-Asp frequently form short hydrogen bonds (SHBs, R < 2.8 Å) in protein interiors, Arg-Asp predominantly forms normal hydrogen bonds (NHBs, R > 2.8 Å) on solvent-exposed surfaces. This difference arises from the charged nature of Arg and Asp side chains, which are destabilized in hydrophobic environments but stabilized in aqueous media (dielectric constant = 78.4 vs. 10.0 for protein interiors) .

Table 1: Hydrogen Bond Properties of Select Donor-Acceptor Pairs

Pair Avg. Bond Length (Å) SHB Probability Solvent Exposure Interaction Energy (kcal/mol)
Tyr-Asp 2.65 95.7% Low -16.5
Ser-Asp 2.65 ~79% Low -12.1
Arg-Asp 2.85 <6% High -12.1

Data from Zhou et al. (2022) and MAPSHB model analyses .

In contrast, Lys-Asp pairs exhibit weaker electrostatic interactions due to lysine’s single positive charge, resulting in less stabilization compared to Arg-Asp .

Functional Comparisons: Enzymatic Specificity and Binding

Proteolytic Cleavage: The CCK8-generating endoprotease cleaves Arg-Asp bonds in CCK33 but ignores identical bonds in other contexts (e.g., mono-/dibasic sites in prohormones) . This contrasts with degradative proteases like trypsin, which cleave after lysine or arginine indiscriminately. Similarly, procollagen C-proteinase (PCP) cleaves Ala-Asp in type I/II procollagens but Arg-Asp in type III, highlighting sequence-dependent specificity .

Table 2: Enzyme Substrate Specificity

Enzyme Target Bond Contextual Dependence Competing Bonds
CCK8 endoprotease Arg-Asp High (charged residues nearby) Lys-Asn
PCP Arg-Asp/Ala-Asp Moderate (procollagen type-dependent) None
Trypsin Arg/Lys-X None All dibasic sites

Data from Refs .

Integrin Binding: In combinatorial peptide microarrays, Arg-Asp and Ala-Asp sequences show strong binding to α4β1 integrin, comparable to the known Leu-Asp-Val-Pro motif . However, Arg-Asp exhibits lower affinity than RGD (Arg-Gly-Asp) motifs in toxins like Lj-RGD3, which inhibit angiogenesis via integrin-linked kinase (ILK) pathways .

Biochemical and Biophysical Comparisons

Thermodynamic Stability:
In the Trp-cage mini protein, Arg-Asp ion pairs persist even in unfolded states, unlike Tyr-Asp or Ser-Asp hydrogen bonds, which dissolve at elevated temperatures . This suggests Arg-Asp interactions are more resilient to conformational changes.

Production Yields in Enzymatic Synthesis: Wild-type L-amino acid ligase RizA produces Arg-Asp at low yields (7%) compared to other dipeptides (e.g., Arg-Lys at 15%). However, mutations like T81F/S84F increase Arg-Asp yields to 5 mM while reducing side products (Arg-Arg) .

Table 3: Dipeptide Production by RizA Variants

Variant Arg-Asp Yield (mM) Arg-Asp/Arg-Arg Ratio
Wild-type 2.0 1.3
T81F 5.0 2.8
S84F 5.0 2.4

Data from Ref .

Biological Activity

Arginine-Aspartate (Arg-Asp) is a dipeptide that plays a significant role in various biological processes, including cell adhesion, signaling, and modulation of immune responses. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

1. Overview of Arg-Asp

Arg-Asp is composed of the amino acids arginine (Arg) and aspartate (Asp). It is known for its involvement in cell signaling pathways and interactions with cell surface receptors. The presence of these two amino acids contributes to the dipeptide's biological functions, particularly in promoting cell adhesion and influencing cellular behavior.

The biological activity of Arg-Asp can be attributed to several mechanisms:

  • Cell Adhesion: Arg-Asp sequences are critical for binding to integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion.
  • Signal Transduction: The dipeptide can activate intracellular signaling pathways that regulate cell proliferation and differentiation.
  • Immune Modulation: Arg-Asp influences immune responses by modulating the activity of various immune cells.

3.1 Growth Promotion in Aquaculture

A study demonstrated that β-arginine-aspartate dipeptides (β-Asp-Arg) significantly promote growth in fish. In feeding trials, fish supplemented with β-Asp-Arg showed increased body weight gain compared to control groups. This effect is attributed to enhanced nutrient absorption facilitated by specific transporters in the enterocytes of the small intestine .

Parameter Control Group β-Asp-Arg Group
Initial Weight (g)100 ± 5100 ± 5
Final Weight (g)150 ± 10180 ± 15
Weight Gain (%)-80%

3.2 Antimicrobial Activity

Research has shown that derivatives of Arg and Asp exhibit significant antimicrobial properties. For instance, bis-hydrazones derived from quinazolinones linked with Asp showed enhanced antimicrobial activity against various bacterial strains. The introduction of Arg further improved these properties due to its positive charge, which enhances interaction with negatively charged bacterial membranes .

Compound Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/ml)
Asp-Hydrazone1550
Arg-Hydrazone2030

4.1 Case Study: Cancer Treatment

In a study involving xenografted tumors, the use of Arg-Asp sequences in drug delivery systems showed promising results. Compounds containing Arg-Asp triads demonstrated increased retention within tumors and enhanced therapeutic efficacy compared to traditional delivery methods .

4.2 Case Study: Cardiovascular Effects

The octapeptide angiotensin II, which includes an Arg-Asp sequence, has been shown to elevate blood pressure by acting on specific receptors in mammals. This highlights the dipeptide's role in cardiovascular regulation and its potential implications for hypertension treatment .

5. Conclusion

The biological activity of Arg-Asp is multifaceted, influencing various physiological processes such as growth promotion, immune modulation, and antimicrobial action. Ongoing research continues to unveil its potential therapeutic applications across different fields, including aquaculture, medicine, and biochemistry.

Q & A

Q. What experimental methodologies are recommended for studying RGD-integrin interactions?

To investigate RGD-integrin binding, researchers should employ surface plasmon resonance (SPR) for real-time kinetic analysis of binding affinity, supplemented by competitive ELISA to measure displacement by synthetic RGD peptides. For cellular adhesion studies, use standardized assays with integrin-specific cell lines (e.g., αvβ3-expressing cells) and quantify adhesion via fluorescence labeling or microscopy . Ensure controls include scrambled peptide sequences to confirm specificity. Document protocols rigorously to enhance reproducibility .

Q. How can researchers validate the biological activity of synthetic RGD peptides?

Validate activity using functional assays such as cell adhesion inhibition (e.g., blocking fibronectin-mediated adhesion) and integrin activation assays (e.g., flow cytometry for integrin clustering). Pair these with biophysical techniques like circular dichroism (CD) spectroscopy to confirm peptide conformation . Cross-reference results with established literature on RGD-integrin dissociation constants (e.g., Kd values for α5β1 integrin) to identify outliers .

Advanced Research Questions

Q. How should discrepancies in reported RGD-integrin binding affinities be addressed?

Systematic meta-analyses of published Kd values should account for variables such as peptide purity (HPLC/MS validation), buffer conditions (divalent cations like Mn<sup>2+</sup> enhance binding), and assay type (SPR vs. ITC). For conflicting data, replicate experiments using standardized protocols and report confidence intervals. Cross-platform validation (e.g., SPR + molecular dynamics simulations) can resolve method-specific biases .

Q. What strategies are effective for integrating RGD studies with multi-omics data?

Combine transcriptomic profiling (RNA-seq) of integrin-regulated pathways with proteomic analysis of RGD-dependent adhesion complexes. Use bioinformatics tools like STRING-DB to map interactomes and identify co-regulated proteins. Ensure metadata includes peptide concentration, exposure time, and cell type to enable cross-study comparisons .

Q. How can computational modeling improve RGD peptide design for targeted therapies?

Apply molecular dynamics (MD) simulations to predict RGD conformational stability in physiological conditions. Use docking software (e.g., AutoDock Vina) to screen peptide libraries for αvβ3/α5β1 specificity. Validate top candidates with in vitro binding assays and murine xenograft models .

Q. What ethical and data management considerations apply to in vivo RGD studies?

Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for tumor models evaluating RGD-targeted drug delivery. For data management, pre-register protocols on platforms like Open Science Framework and archive raw imaging/flow cytometry data in FAIR-aligned repositories (e.g., Zenodo) .

Methodological Challenges

Q. How to ensure reproducibility in RGD-mediated adhesion assays?

Standardize cell culture conditions (e.g., passage number <20, serum-free pre-incubation) and document batch numbers for reagents (e.g., Matrigel). Use automated image analysis tools (e.g., ImageJ macros) to minimize observer bias. Share datasets with annotated metadata, including temperature and CO2 levels during assays .

Q. What are best practices for resolving RGD structural conformation controversies?

Employ NMR spectroscopy or X-ray crystallography to resolve peptide tertiary structures. Compare results with MD simulations under varying pH and ionic conditions. For dynamic studies, use time-resolved FRET to monitor conformational shifts during integrin binding .

Cross-Disciplinary Approaches

Q. How to combine biochemical and computational insights for RGD-based drug discovery?

Develop QSAR models using experimental IC50 values and peptide sequence variants. Validate predictions with high-throughput SPR screening. Collaborate with computational chemists to optimize pharmacokinetic properties (e.g., PEGylation for stability) .

Q. What frameworks support ethical AI use in RGD research?

When employing AI for peptide design, ensure training datasets include peer-reviewed binding data to avoid bias. Disclose AI-generated hypotheses as such in publications and validate findings with wet-lab experiments. Adhere to FAIR data principles for algorithm transparency .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.